H-Lys-lys-pro-tyr-ile-leu-OH

Neurotensin Receptor Pharmacology Pain Research GPCR Signaling

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (JMV438) is a critical research peptide with sub-nanomolar NTS1/NTS2 affinity (~39× higher than NT(8-13)) and defined GSK-3 substrate activity. This Lys8/Lys9 substitution is non-interchangeable; generic analogs lack its unique receptor profile and enzymatic recognition. For robust, reproducible analgesic screening and kinase assays. For R&D only; not for human use.

Molecular Formula C38H64N8O8
Molecular Weight 761.0 g/mol
Cat. No. B144542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-lys-pro-tyr-ile-leu-OH
Molecular FormulaC38H64N8O8
Molecular Weight761.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)/t24-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyJDVIBJLNEIKOTF-VDXNIVNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: Neurotensin Analog and GSK-3 Substrate Procurement Guide


H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (CAS: 139026-64-5), also known as [Lys8, Lys9]-Neurotensin (8-13) or JMV438, is a synthetic hexapeptide with the sequence KKPYIL . It is an analog of the C-terminal fragment of the neuropeptide neurotensin, modified by the substitution of Arg8 and Arg9 with lysine residues [1]. This compound functions primarily as a potent agonist of the G protein-coupled receptors NTS1 and NTS2, which are key targets in pain and neurological research . Its sequence and properties also make it a recognized substrate for Glycogen Synthase Kinase 3 (GSK-3) in enzymatic assays [2].

Why Generic Substitution Fails for H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: Receptor Affinity and Substrate Specificity


Generic substitution of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH with other neurotensin analogs or standard kinase substrates is not scientifically valid. The specific Lys8/Lys9 substitution confers a unique receptor affinity profile, with sub-nanomolar Ki values for human NTS1 and NTS2 receptors that differ significantly from the native NT(8-13) fragment . Furthermore, its utility as a GSK-3 substrate is sequence-specific; alternative peptides will not be recognized or phosphorylated by the kinase in the same manner, leading to failed assays and invalid experimental results [1]. The data below quantifies these critical, non-interchangeable differences.

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: Quantitative Evidence for Differentiated Scientific Selection


H-Lys-Lys-Pro-Tyr-Ile-Leu-OH vs. Neurotensin(8-13): Sub-Nanomolar Affinity Gain for hNTS1 and hNTS2

The target compound, [Lys8, Lys9]-Neurotensin (8-13), demonstrates a substantial increase in binding affinity for human neurotensin receptors compared to the native C-terminal fragment, NT(8-13). The Ki value for hNTS1 is 0.33 nM, representing a ~39-fold higher affinity than the 13 nM Ki reported for NT(8-13) at rat synaptic membranes [1]. For hNTS2, the Ki is 0.95 nM, which is a ~14-fold higher affinity [1]. This indicates that the Lys8/Lys9 modification is critical for achieving the high potency required for many modern in vitro and in vivo assays.

Neurotensin Receptor Pharmacology Pain Research GPCR Signaling

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH as a Specific GSK-3 Substrate: Sequence-Dependent Utility vs. General Kinase Substrates

The peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (sequence KKPYIL) is validated as a substrate for both alpha and beta isoforms of Glycogen Synthase Kinase 3 (GSK-3) [1]. Unlike many generic kinase substrates (e.g., poly(Glu:Tyr) or myelin basic protein), this peptide offers a defined sequence with known phosphorylation kinetics. This specificity allows for the development of targeted, reproducible assays for GSK-3 activity, which is critical for studying signaling pathways in metabolism, cell fate, and disease. While quantitative kinetic constants (Km, kcat) are not provided in the available source, its commercial availability and specific vendor designation as a GSK-3 substrate provide a strong, sequence-based differentiation for assay development.

Kinase Assay Development GSK-3 Signaling Enzymology

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH vs. JMV449: Distinct Chemical Modifications for Targeted Metabolic Stability

JMV449 is a related analog where the first peptide bond (Lys1-Lys2) is replaced with a pseudopeptide bond (Ψ[CH2-NH]) to enhance metabolic stability . While this modification improves stability, it also alters the peptide's conformational flexibility and potential interactions. H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (JMV438) retains the natural peptide bond, offering a more native-like structure. This distinction is critical for structure-activity relationship (SAR) studies. JMV449 exhibits an IC50 of 0.15 nM for inhibition of [125I]-NT binding to neonatal mouse brain, demonstrating high potency . The choice between these two hinges on whether the experimental goal prioritizes native peptide chemistry (JMV438) or enhanced in vivo stability (JMV449).

Peptide Stability Pharmacokinetics Neurotensin Analogs

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH in Contulakin-G: A Key Pharmacophore for Glycopeptide Analgesic Activity

The hexapeptide sequence KKPYIL is a critical pharmacophore within Contulakin-G, a 16-amino acid O-linked glycopeptide isolated from cone snail venom [1]. Contulakin-G is a potent analgesic that targets neurotensin receptors. The KKPYIL fragment is essential for its biological activity. Understanding the structure and activity of the isolated KKPYIL peptide (H-Lys-Lys-Pro-Tyr-Ile-Leu-OH) is therefore fundamental for deconvoluting the contributions of this core sequence to the full glycopeptide's pharmacology. This provides a unique research angle compared to studying Contulakin-G as a whole, allowing for detailed SAR studies of the pharmacophore independent of glycosylation.

Conotoxin Research Analgesic Peptides Glycopeptide Pharmacology

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: Optimized Research and Industrial Application Scenarios


High-Sensitivity Neurotensin Receptor Pharmacological Studies

Utilize H-Lys-Lys-Pro-Tyr-Ile-Leu-OH as a potent, sub-nanomolar agonist in radioligand binding and functional assays (e.g., calcium mobilization) for human NTS1 and NTS2 receptors. Its ~39-fold higher affinity for hNTS1 compared to NT(8-13) enables the use of lower concentrations, reducing off-target effects and improving signal-to-noise ratios in screening campaigns for novel analgesic compounds [1].

Development of GSK-3 Kinase Activity Assays

Employ H-Lys-Lys-Pro-Tyr-Ile-Leu-OH as a defined, sequence-specific substrate in kinase assays to measure GSK-3α and GSK-3β activity. This peptide substrate is superior to generic substrates for developing robust, reproducible enzymatic assays for high-throughput screening of GSK-3 inhibitors or for studying the enzyme's role in signaling pathways related to metabolism and neurodegeneration [2].

Structure-Activity Relationship (SAR) Studies of Neurotensin Analogs

Use H-Lys-Lys-Pro-Tyr-Ile-Leu-OH as a reference compound to investigate the impact of backbone modifications on neurotensin receptor pharmacology. Direct comparison with stabilized analogs like the pseudopeptide JMV449 (IC50 = 0.15 nM) allows for the decoupling of affinity from metabolic stability, informing the rational design of peptide-based therapeutics with improved in vivo profiles .

Minimal Pharmacophore Analysis of Contulakin-G

Investigate the isolated KKPYIL hexapeptide to delineate its specific contribution to the analgesic activity of the larger glycopeptide Contulakin-G. This approach isolates the core neurotensin receptor-binding motif from the glycosylation and N-terminal extension, facilitating detailed mechanistic studies of receptor engagement and the development of simplified, potent analogs [3].

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